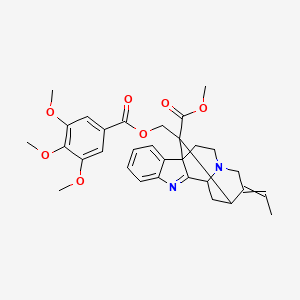
(±)-Verapamil-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Verapamil-d3 (hydrochloride) is intended for use as an internal standard for the quantification of verapamil (hydrochloride) by GC- or LC-MS. Verapamil is the prototypical blocker of L-type calcium channels that produces excitation-contraction uncoupling in cardiac muscle by preventing the slow-inward current of calcium ions. Verapamil can also block calcium fluxes in vascular smooth muscle. It has both peripheral and coronary vasodilator effects (IC50 = 0.38 μM in guinea pig aortic strip) and has been used to control hypertension, angina, cardiac arrhythmia, and vascular headaches. Verapamil has also been used in cell biology as an inhibitor of drug efflux pump proteins such as P-glycoprotein, which are often over-expressed in certain tumor cell lines.
Wissenschaftliche Forschungsanwendungen
Modified Release Matrix Compacts : A study by Rojas, Aristizabal, and Sánchez (2013) explored the development of a modified release matrix compact for Verapamil hydrochloride, aiming for an 8-hour in-vitro release profile. They used a combination of polymers in their formulation to meet the United States Pharmacopeia (USP) specifications for once-a-day modified release (Rojas, Aristizabal, & Sánchez, 2013).
Thermal Analysis in Pharmaceutical Formulations : Yoshida et al. (2010) conducted thermal analysis using Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) on Verapamil hydrochloride. This study provided insights into the drug's physicochemical properties like stability, purity, and formulation compatibility (Yoshida et al., 2010).
Transdermal Drug Delivery System : Marapur et al. (2018) developed and evaluated a transdermal drug delivery system for Verapamil Hydrochloride. This research focused on the physical properties of the formulated patches and their in-vitro drug release characteristics (Marapur, Wali, Hunasagi, Chetankumar, & Patil, 2018).
Controlled Release Formulation with Alginate–Chitosan : Zhang et al. (2015) aimed to prepare controlled release formulations of Verapamil Hydrochloride using alginate–chitosan complex-based microspheres. Their study included characterization for drug content, particle size, and in-vivo/in-vitro drug release (Zhang, Tian, Hou, & Ou, 2015).
Analytical Techniques for Minitablets Development : Kumar and Nadendla (2022) utilized various analytical techniques such as FTIR and DSC in the formulation development of Verapamil Hydrochloride minitablets. They focused on assessing the interactions and quality of the drug substance with different inactive ingredients (Kumar & Nadendla, 2022).
Nanoparticle Preparation Using Ionic Gelation : Iswandana, Anwar, and Jufri (2013) researched the preparation of Verapamil Hydrochloride nanoparticles using chitosan and sodium tripolyphosphate through the ionic gelation method. This study aimed to increase the bioavailability of Verapamil Hydrochloride (Iswandana, Anwar, & Jufri, 2013).
Eigenschaften
Produktname |
(±)-Verapamil-d3 (hydrochloride) |
|---|---|
Molekularformel |
C27H35D3N2O4 · HCl |
Molekulargewicht |
494.1 |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3; |
InChI-Schlüssel |
DOQPXTMNIUCOSY-FJCVKDQNSA-N |
SMILES |
COC1=CC=C(C(C(C)C)(C#N)CCCN(C([2H])([2H])[2H])CCC2=CC=C(OC)C(OC)=C2)C=C1OC.Cl |
Synonyme |
5-((3,4-dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, monohydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



